N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide

Description

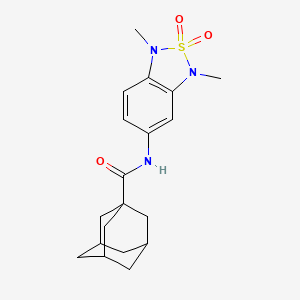

The compound N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide features a 1,3-benzothiadiazole core substituted with two methyl groups and two oxygen atoms at positions 1,3 and 2,2, respectively. The adamantane-1-carboxamide moiety is attached at the 5-position of the heterocycle.

Properties

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-21-16-4-3-15(8-17(16)22(2)26(21,24)25)20-18(23)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZQKBTWDPVUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide typically involves multiple steps. The starting materials often include adamantane derivatives and benzo[c][1,2,5]thiadiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

Benzothiazole Derivatives

Example : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Core : Benzothiazole (one sulfur, one nitrogen) vs. benzothiadiazole (two nitrogens, one sulfur, two oxygens).

- Substituents : Methoxy group at position 6; adamantane acetamide vs. dimethyl-dioxo-adamantane carboxamide.

- Synthesis : Prepared via reaction of 1-adamantylacetyl imidazole with 6-methoxybenzothiazol-2-amine .

- Properties : Crystalline with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions .

Triazole Derivatives

Example : 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones

- Core : 1,2,4-Triazole (three nitrogens) vs. benzothiadiazole.

- Substituents : Methyl/phenyl at position 4; alkylthio groups at position 3.

- Synthesis : Cyclization of adamantane hydrazincarbothioamides in alkaline conditions .

- Bioactivity : Tested for antihypoxic activity in rats, with some derivatives outperforming the reference drug Mexidol .

Thiadiazole Derivatives

Example : N-Substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines

- Core : 1,3,4-Thiadiazole (two nitrogens, one sulfur) vs. benzothiadiazole.

- Synthesis : Cyclization of adamantane carbohydrazide derivatives using sulfuric acid .

Adamantane Carboxamide Derivatives

Example : N-Butyladamantane-1-carboxamide

- Structure : Simple carboxamide lacking heterocyclic components.

- Synthesis : Reaction of 1-adamantane carbonyl chloride with butanamine .

- Properties : High lipophilicity due to adamantane; used as a reference for steric and electronic effects.

Physicochemical Properties

Biological Activity

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and interactions with biological targets.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Benzothiadiazole moiety : Known for its electronic properties and biological activity.

- Adamantane core : Provides structural stability and enhances lipophilicity.

Biological Activity Overview

Research indicates that compounds related to benzothiadiazole exhibit various biological activities, including antitumor and antimicrobial effects. The specific compound has been evaluated for its potential in cancer therapy.

Antitumor Activity

A study investigated the antitumor activity of similar benzothiadiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that these compounds could inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These findings suggest that the compound exhibits a dose-dependent response in inhibiting cancer cell growth, particularly in two-dimensional assays compared to three-dimensional cultures .

The mechanism by which N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-yl)adamantane-1-carboxamide exerts its effects may involve:

- DNA Binding : Similar compounds have shown a propensity to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in some studies, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of benzothiadiazole derivatives:

- Study on Lung Cancer : A series of derivatives were tested against A549 cells with promising results indicating significant cytotoxicity compared to standard chemotherapeutics such as doxorubicin.

- Antimicrobial Activity : Some derivatives also demonstrated antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity beyond antitumor effects.

Q & A

Q. What are the recommended synthesis strategies for N-(1,3-dimethyl-2,2-dioxo-benzothiadiazol-5-yl)adamantane-1-carboxamide, and how are intermediates characterized?

Synthesis typically involves multi-step pathways:

- Step 1: React adamantane-1-carboxylic acid derivatives (e.g., 1-adamantylacetyl chloride) with benzothiadiazole precursors (e.g., 5-amino-1,3-dimethyl-2,2-dioxo-benzothiadiazole) under reflux in solvents like chloroform or ethanol .

- Step 2: Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and monitor reaction progress using TLC or HPLC .

- Characterization: Confirm structure via , , and IR spectroscopy. X-ray crystallography resolves stereochemistry, as seen in related adamantane-carboxamide derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥95% is typical for pharmacological studies .

- Stability: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via LC-MS to detect degradation products .

- Crystallography: Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in similar adamantane derivatives) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are compared to reference drugs (e.g., doxorubicin) .

- Antimicrobial screening: Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined via broth microdilution .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst selection: Replace traditional bases (e.g., KOH) with milder alternatives (e.g., DBU) to reduce side reactions .

- Flow chemistry: Implement continuous flow reactors for thiadiazole ring formation, reducing reaction time from hours to minutes .

- DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio) using response surface methodology to maximize yield (>80%) .

Q. How can contradictions between solubility data and biological activity be resolved?

- Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via nanoprecipitation .

- SAR studies: Modify the adamantane or benzothiadiazole moieties to balance lipophilicity (logP) and aqueous solubility. For example, introducing polar groups (e.g., -OH) on adamantane improves solubility without compromising activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations: Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Adamantane’s rigid structure often enhances binding via hydrophobic interactions .

- QSAR models: Develop predictive models using descriptors like molar refractivity and H-bond acceptor count to prioritize derivatives for synthesis .

Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?

- Rodent models: Administer the compound (10–100 mg/kg, oral or IP) in hypoxia models (e.g., sealed chambers) to assess anti-hypoxic activity .

- Toxicokinetics: Measure plasma concentrations via LC-MS/MS and monitor organ toxicity (e.g., liver enzymes ALT/AST) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH stability: Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 37°C). Adamantane derivatives typically show stability at pH 4–8 but degrade in strongly acidic/basic conditions .

- Thermal analysis: Use DSC/TGA to identify melting points (~200–250°C) and decomposition thresholds (>300°C) .

Q. What mechanistic insights explain its activity against drug-resistant pathogens?

- Membrane disruption: Use fluorescence assays (e.g., DiSC(5)) to demonstrate depolarization of bacterial membranes .

- Efflux pump inhibition: Compare MIC values in P. aeruginosa with/without efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.